N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. The compound's systematic name reflects its complex molecular structure, characterized by a nitro group and a benzopyran moiety.
This compound is classified as an acetamide derivative, specifically a substituted benzopyran. Its structural features include:
The synthesis of N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include ethanol or acetone, and reactions may be conducted under reflux conditions to facilitate complete reaction .
The molecular formula for N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide is , with a molecular weight of approximately 338.314 g/mol. The structure features:
The compound's InChI identifier is InChI=1S/C18H14N2O5, and it has been assigned the CAS Number 62100-84-9, which aids in its identification in chemical databases .
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide can undergo various chemical reactions typical of aromatic compounds:
The reaction conditions for these transformations vary widely depending on desired outcomes and may require specific catalysts or reagents to achieve optimal results .
The pharmacological effects of N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide are thought to be related to its ability to modulate various biochemical pathways. It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
Studies suggest that compounds with similar structures exhibit activity against cyclooxygenase enzymes and other targets implicated in inflammation and cancer progression . Further research is necessary to elucidate the precise mechanisms at play for this specific compound.
Key physical properties include:
Chemical properties include:
Relevant data on toxicity and safety profiles are also critical for evaluating potential uses in medicine and industry .
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-benzopyran-7-yl)acetamide has potential applications in:
Continued research into this compound could lead to significant advancements in drug development within these therapeutic areas .
The synthesis of N-(3-methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide hinges on strategic functionalization of the chromene core through sequential transformations. The foundational scaffold is typically constructed via Knoevenagel condensation, where substituted salicylaldehydes react with activated methylene compounds like ethyl acetoacetate. This reaction forms the 4H-chromene-4-one (flavone) skeleton, with the 3-methyl and 2-phenyl substituents introduced via appropriate carbonyl and methylene precursors [6]. Subsequent modifications target the C-7 and C-8 positions for acetamide and nitro group installation, respectively. A critical intermediate is ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate (CAS 35888-94-9), synthesized by cyclocondensation followed by ester hydrolysis and decarboxylation. This carboxylate serves as a precursor for nitration at C-8, leveraging electron-withdrawing groups to direct electrophilic substitution [4] [6].
Table 1: Key Intermediates in Chromene Core Synthesis
Intermediate | CAS Number | Role in Synthesis | Structural Features |
---|---|---|---|
Ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate | 35888-94-9 | Nitration precursor | C8 carboxylate enables ring activation |
Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate | 90101-87-4 | Carboxylate analog for acylation | Methyl ester variant for solubility |
7-Hydroxy-4-methyl-2H-chromen-2-one | Not specified | Core for C7 functionalization | Enables ether/ester formation |
Regioselective nitration at C-8 requires precise electronic control. The C-8 carboxylate group in flavone intermediates deactivates the B-ring, directing electrophiles to the electron-deficient C-8 position. Nitration using fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C achieves >85% regioselectivity for 8-nitro derivatives, confirmed by NMR and LC-MS analysis [5]. Subsequent reduction of the nitro group (e.g., using SnCl₂/HCl) yields amino intermediates, though direct acylation preserves the nitro functionality for electron-withdrawing effects. Acetamide installation at C-7 proceeds via nucleophilic acyl substitution. The carboxylate intermediate (e.g., methyl 3-methyl-8-nitro-4-oxo-2-phenyl-4H-chromene-7-carboxylate) undergoes amidation with ammonia or ammonium acetate to form the 7-carboxamide, followed by acetylation with acetic anhydride. Alternatively, direct reaction with acetamide in phosphoryl chloride (POCl₃) yields the target acetamide in a single step [5] [6].
Table 2: Position-Specific Functionalization Methods
Reaction | Reagents/Conditions | Target Position | Yield (%) | Key Challenge |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | C-8 | 78–85 | Over-nitration at C-6 |
Amidation | NH₃/EtOH, reflux, 6h | C-7 | 70 | Incomplete conversion of ester |
Acetylation | Ac₂O/Pyridine, 100°C, 1h | N-acyl | 92 | O-acetylation side products |
Recent innovations prioritize solvent minimization and energy efficiency. Microwave-assisted synthesis reduces reaction times for Knoevenagel condensation from 6h to 20–30 minutes, improving yields by 15–20% while avoiding high-boiling solvents like DMF [6]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable water-mediated cyclocondensations, as demonstrated in coumarin-triazole hybrid syntheses. For nitration, bismuth nitrate on silica gel serves as a recyclable solid acid catalyst, eliminating sulfuric acid waste [6]. Additionally, solvent-free systems for acetamide formation use molten acetamide/zinc chloride mixtures at 120°C, achieving 88% conversion without halogenated solvents [6].
Catalyst selection profoundly impacts chromene synthesis efficiency. Lewis acids (e.g., ZnCl₂, FeCl₃) enhance Knoevenagel condensation yields but require stoichiometric loads. In contrast, organocatalysts like piperidine-acetic acid (2–5 mol%) achieve 90% yields under reflux, though reaction times remain long (4–6h). For nitro group installation, zeolite-based catalysts (Hβ-zeolite) provide shape-selective nitration with 93% regioselectivity at C-8, outperforming traditional mixed acids. However, scalability is limited by catalyst deactivation after 3–4 cycles [6].
Table 3: Catalytic Systems for Chromene Functionalization
Catalyst Type | Reaction | Loading | Yield (%) | Advantage |
---|---|---|---|---|
Piperidine/AcOH | Knoevenagel condensation | 5 mol% | 90 | Low cost, simple workup |
Hβ-zeolite | Nitration | 10 wt% | 85 | C-8 regioselectivity >93% |
CuSO₄·sodium ascorbate | Azide-alkyne cyclization | 2 mol% | 95 | Click chemistry for hybrids |
Lipase B (Candida antarctica) | Ester aminolysis | 15 wt% | 78 | Ambient temperature, aqueous media |
Scalability faces three hurdles: purification complexity, catalyst recovery, and hazard management. The multi-step sequence generates polar by-products requiring chromatographic separation, increasing costs. Industrial routes address this via telescoped reactions, where the crude nitration product is directly acylated without isolation, improving mass efficiency by 30% [4] [5]. For catalyst reuse, immobilized Lewis acids on mesoporous silica (e.g., SBA-15-Zn²⁺) allow 10 reaction cycles with <5% yield drop. Nitration exotherm control is critical for safety; continuous-flow reactors with microchannels enable precise temperature modulation, reducing decomposition and enabling throughputs of >100 g/h [6]. Regulatory descriptors (e.g., "Flavoxate Related Compound B" for methyl carboxylate analogs) facilitate pharmaceutical integration, though the target acetamide requires distinct IUPAC naming for regulatory compliance [2] [4].
Table 4: Scalability Assessment of Key Steps
Synthetic Step | Batch Process Challenge | Scalable Solution | Throughput Gain |
---|---|---|---|
Chromene cyclization | Solvent-intensive reflux | Microwave-assisted continuous flow | 3x faster |
C-8 nitration | Thermal runaway risk | Microreactor with cooling zones | 5x safer (ΔT control) |
Acetamide formation | Chromatographic purification | Crystallization-driven purification | 50% cost reduction |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1